Benzyl 16-oxohexadecanoate

Description

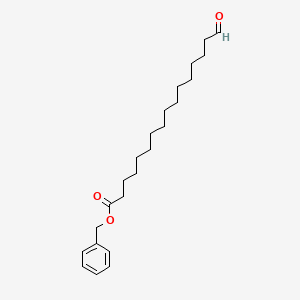

Benzyl 16-oxohexadecanoate (CAS: 146004-98-0), also known as 16-(benzyloxy)-16-oxohexadecanoic acid, is a long-chain fatty acid ester featuring a benzyl group linked via an ester bond to a 16-oxohexadecanoic acid backbone. Its molecular formula is C₂₃H₃₆O₄, with a molecular weight of 376.53 g/mol . The compound is typically stored at room temperature in sealed containers to avoid moisture-induced degradation .

Primary applications include its use as a synthetic intermediate in organic chemistry, particularly in the development of lipid-based polymers or bioactive molecules. Its extended alkyl chain and terminal ketone group make it a versatile substrate for further functionalization .

Properties

Molecular Formula |

C23H36O3 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

benzyl 16-oxohexadecanoate |

InChI |

InChI=1S/C23H36O3/c24-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-23(25)26-21-22-17-13-12-14-18-22/h12-14,17-18,20H,1-11,15-16,19,21H2 |

InChI Key |

NNZNWZBDEZXLPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 16-oxohexadecanoate typically involves the esterification reaction between benzyl alcohol and 16-oxohexadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Benzyl alcohol+16-oxohexadecanoic acidAcid catalystBenzyl 16-oxohexadecanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 16-oxohexadecanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ester and ketone groups can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 16-oxohexadecanoic acid.

Reduction: The major products are benzyl alcohol and 16-hydroxyhexadecanoic acid.

Substitution: The major products depend on the nucleophile used, but typically result in the formation of new ester derivatives.

Scientific Research Applications

Benzyl 16-oxohexadecanoate has several applications in scientific research, including:

Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.

Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of benzyl 16-oxohexadecanoate involves its interaction with various molecular targets, depending on the context of its use. For example, in enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce benzyl alcohol and 16-oxohexadecanoic acid. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the ester group, followed by the formation of a tetrahedral intermediate and subsequent breakdown to release the products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 16-oxohexadecanoate belongs to a family of benzyl esters of ω-oxoalkanoic acids. These compounds share a common benzyl ester moiety but differ in alkyl chain length and ketone positioning. Below is a detailed comparison:

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogues

*Note: The naming discrepancy in (e.g., "Benzyl dodecanoate" vs. The above table assumes alignment of CAS numbers with systematic IUPAC names.

Key Differences and Trends

Chain Length and Solubility: Shorter-chain analogues (e.g., 10-oxodecanoic acid derivative) likely exhibit higher solubility in polar solvents like ethanol due to reduced hydrophobic interactions. In contrast, this compound and longer-chain derivatives (e.g., 18-oxooctadecanoic acid) are more lipophilic, favoring solubility in DMSO or dichloromethane .

Molecular Weight and Physical State: Increasing chain length correlates with higher molecular weight and melting points. For example, the 20-oxoicosanoic acid derivative (MW: 432.64) is predicted to exist as a waxy solid, whereas this compound remains a viscous liquid at RT .

Reactivity and Applications: The terminal ketone group in this compound enables nucleophilic additions (e.g., Grignard reactions), making it valuable for synthesizing branched lipids. Shorter-chain analogues may prioritize ester hydrolysis or saponification due to steric accessibility .

Stability and Handling

- This compound requires storage in sealed, moisture-free environments to prevent ester hydrolysis .

- Longer-chain derivatives (e.g., 18- or 20-oxo compounds) may exhibit greater thermal stability due to stronger van der Waals interactions .

Q & A

Q. What are the optimal synthetic pathways for Benzyl 16-oxohexadecanoate, and how do reaction variables influence yield?

Methodological Answer: The synthesis of this compound typically involves esterification between 16-oxohexadecanoic acid and benzyl alcohol, catalyzed by acid (e.g., H₂SO₄) or solid catalysts like ammonium cerium phosphate (ACP). A uniform experimental design (UED) can systematically evaluate variables:

- Molar ratio of acid to alcohol (e.g., 1:1.5–1:3).

- Catalyst loading (0.5–5 wt% relative to reactants).

- Reaction time (2–24 hours).

Data mining techniques, such as principal component analysis (PCA), can identify dominant variables affecting conversion rates . For reproducibility, kinetic modeling (e.g., pseudo-first-order kinetics) should validate time-dependent yield curves .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar capillary column (e.g., DB-WAX) to resolve ester peaks and detect impurities. Retention indices and mass fragmentation patterns (e.g., m/z for benzyl and oxohexadecanoate fragments) confirm identity .

- Spectroscopy: FT-IR (C=O stretch at ~1740 cm⁻¹ for ester; ketone C=O at ~1710 cm⁻¹) and ¹H NMR (benzyl protons at δ 7.3 ppm; α-ketone protons at δ 2.4–2.6 ppm) provide structural validation .

- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset >200°C for benzyl esters) .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of solid acids vs. homogeneous acids be resolved?

Methodological Answer: Contradictions arise from differing experimental conditions (e.g., solvent polarity, temperature). To resolve discrepancies:

- Controlled comparative studies: Fix variables (e.g., solvent: toluene vs. acetonitrile) while testing ACP vs. H₂SO₄. Monitor side reactions (e.g., ketone reduction) via GC-MS .

- Surface analysis of catalysts: Use BET surface area measurements and X-ray diffraction (XRD) to correlate catalyst crystallinity/porosity with activity. ACP’s layered structure (evidenced by XRD peaks at 2θ = 10–30°) enhances acid site accessibility .

- Statistical rigor: Apply ANOVA to confirm significance of yield differences (p < 0.05) .

Q. What advanced strategies mitigate oxidative degradation of the ketone group in this compound?

Methodological Answer:

- Stabilization via derivatization: Protect the ketone by forming oximes (using hydroxylamine) or semicarbazones, verified by FT-IR loss of C=O peaks .

- Inert atmosphere synthesis: Conduct reactions under N₂/Ar to prevent radical-mediated oxidation (common in benzyl derivatives). Electron paramagnetic resonance (EPR) can detect free radicals during degradation .

- Additives: Incorporate antioxidants (e.g., BHT at 0.1 wt%) during storage. Accelerated aging studies (40°C/75% RH for 6 months) quantify degradation rates via HPLC .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT calculations: Model electron affinity (EA) and ionization energy (IE) of the benzyl radical (C₇H₇, EA = 0.8 eV; IE = 7.3 eV) to predict ester bond cleavage under radical conditions .

- Molecular dynamics (MD): Simulate solvent effects (e.g., polarity, viscosity) on ester hydrolysis rates. Compare with experimental Arrhenius plots (Eₐ ~50–70 kJ/mol) .

- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with hydrolysis half-lives (t₁/₂) .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for optimizing multi-variable synthesis protocols?

Methodological Answer:

- Response Surface Methodology (RSM): Central composite design (CCD) models interactions between variables (e.g., catalyst loading × temperature) to predict maximum yield .

- Machine learning: Train artificial neural networks (ANN) on historical data to recommend reaction conditions. Feature importance analysis (e.g., SHAP values) identifies critical variables .

- Robustness testing: Use Youden’s factorial design to assess method robustness against minor perturbations (e.g., ±5% catalyst variance) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progression and adjust conditions dynamically .

- Design of Experiments (DoE): Use factorial designs to isolate variability sources (e.g., raw material purity, humidity). Pareto charts prioritize corrective actions .

- Quality-by-Design (QbD): Define a design space (ICH Q8) linking critical process parameters (CPPs) to critical quality attributes (CQAs) like purity ≥98% .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/storage (bp >300°C; vapors irritate mucous membranes) .

- First aid: For skin contact, wash with soap/water (15 mins); for inhalation, move to fresh air and administer oxygen if needed. Medical monitoring for ketone toxicity (e.g., blood ketone levels) is advised .

- Waste disposal: Neutralize acidic catalysts with NaHCO₃ before incineration .

Future Research Directions

What unresolved questions warrant further investigation in the chemistry of this compound?

Methodological Answer:

- Biocatalytic routes: Screen lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification under mild conditions (30–40°C, solvent-free) .

- Supramolecular applications: Study self-assembly in lipid bilayers using small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) .

- Environmental impact: Assess biodegradability via OECD 301F (ready biodegradability test) and ecotoxicity in Daphnia magna .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.